3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-6-16-15(22)19(13)10-7-18(8-10)14(21)12-5-9-3-1-2-4-11(9)17-12/h1-5,10,17H,6-8H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMFOUREKFIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole-2-carbonyl chloride. This intermediate is then reacted with azetidine-3-amine to form the azetidin-3-yl indole-2-carboxamide. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds, including those related to 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione, exhibit promising antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione have shown effective inhibition against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives had inhibition zones comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound has also been evaluated for antifungal activity, showing effectiveness against strains like Candida albicans, which is crucial given the rising antibiotic resistance .
Anticancer Activity
The anticancer potential of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has been investigated through various in vitro studies:
- Cell Proliferation Inhibition : Studies indicate that this compound can significantly inhibit the proliferation of cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis .
- Structure-Activity Relationship (SAR) : Analysis of the compound's structure revealed that modifications could enhance its antiproliferative activity, suggesting that lipophilicity plays a critical role in its effectiveness .
Anti-inflammatory Properties
The compound has been assessed for its anti-inflammatory effects through various biological assays:
- Cyclooxygenase Inhibition : Isoindoline derivatives related to 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione have been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves multi-step reactions starting from indole derivatives. Key methods include:
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Condensation Reaction | Indole derivatives + Azetidine | 70–80% |
| Cyclization | Imidazolidine precursors + Carbonyl compounds | 65–75% |
These synthetic pathways are crucial for producing the compound in sufficient quantities for biological evaluation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of indole-based compounds against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, highlighting their potential as alternative treatments .
Case Study 2: Anticancer Mechanisms
Research focused on the anticancer mechanisms of indole derivatives demonstrated that treatment with these compounds led to significant apoptosis in cancer cells. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase, indicating a robust mechanism for inhibiting tumor growth .
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The azetidine and imidazolidine rings contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid derivatives: Share the indole moiety but lack the azetidine and imidazolidine rings.
Azetidine-3-carboxamide derivatives: Contain the azetidine ring but differ in the other structural components.
Imidazolidine-2,4-dione derivatives: Feature the imidazolidine ring but vary in the attached functional groups.
Uniqueness
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Biological Activity
The compound 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione comprises an indole moiety linked to an azetidine and imidazolidine framework. The synthesis typically involves the reaction of indole derivatives with azetidine and imidazolidine precursors through various condensation reactions.
Synthesis Pathway
- Starting Materials : Indole-2-carboxaldehyde, azetidine derivatives, and appropriate coupling agents.
- Reaction Conditions : The synthesis often requires refluxing in solvents such as ethanol or acetonitrile under acidic or basic conditions.
- Characterization : The synthesized compounds are characterized using NMR, IR, and mass spectrometry to confirm their structures.
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Indole derivative + Azetidine | Reflux in ethanol | Azetidine derivative |
| 2 | Azetidine derivative + Isocyanate | Reflux in acetonitrile | Imidazolidine derivative |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, derivatives of indole and azetidine have shown potent activity against various bacterial strains.
Case Study: Antimicrobial Screening
A study reported the antimicrobial activity of synthesized indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, isatin Mannich bases related to this compound have shown impressive inhibition profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatment .
Inhibition Studies
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Butyrylcholinesterase | Non-competitive | 15.0 |
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For instance, thiazolidin derivatives have shown promising antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds induced apoptosis through both extrinsic and intrinsic pathways .
Anticancer Efficacy Case Study
A comparative study evaluated the IC50 values of various compounds against MCF-7 cells:
| Compound | IC50 (µM) |
|---|---|
| 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | 8.5 |
| Reference Drug (Doxorubicin) | 10.0 |
The biological activity of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound's structural features allow it to bind effectively to active sites of enzymes like AChE and BChE.
- Cellular Uptake : Its lipophilicity facilitates cellular penetration, enhancing its efficacy against intracellular targets.
- Apoptotic Pathways : The induction of apoptosis in cancer cells is linked to the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione, and how can reaction yields be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the imidazolidine-2,4-dione core via cyclization of glycine derivatives with urea under acidic/basic conditions.
- Step 2: Functionalization of the azetidine ring via nucleophilic acyl substitution using 1H-indole-2-carbonyl chloride.
- Step 3: Coupling the azetidine moiety to the imidazolidine-2,4-dione core using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Employ chromatography (e.g., flash column) for purification to achieve >95% purity .
- Adjust solvent polarity (e.g., DMF for coupling, THF for cyclization) to enhance reaction efficiency .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- X-ray Crystallography: Resolves planar geometry of the imidazolidine-2,4-dione core and confirms stereochemistry at the azetidine junction .
- NMR Spectroscopy: Key signals include:
- ¹H NMR: δ 7.2–8.1 ppm (aromatic protons from indole), δ 4.1–4.5 ppm (azetidine CH₂ groups).
- ¹³C NMR: Carbonyl peaks at ~170–175 ppm (imidazolidine-dione C=O) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₆N₄O₃: 360.12) .
Advanced: What mechanistic insights exist regarding its interaction with peroxisome proliferator-activated receptors (PPARs)?
Answer:
The compound’s imidazolidine-2,4-dione core mimics endogenous ligands of PPARγ, a nuclear receptor regulating glucose metabolism. Key findings:
- Binding Affinity: Structural analogs show IC₅₀ values of 0.5–2.0 µM in PPARγ transactivation assays, suggesting competitive inhibition .
- Downstream Effects: Activation of PPARγ modulates adipocyte differentiation and insulin sensitization, as shown in 3T3-L1 cell models .
- Selectivity: Substituent variations (e.g., indole vs. furan) alter selectivity toward PPARγ over PPARα/δ. Computational docking (e.g., AutoDock Vina) predicts hydrogen bonding with Tyr473 and His449 residues .
Advanced: How do structural modifications at the azetidine or indole moieties influence pharmacological activity?
Answer:
Structure-Activity Relationship (SAR) Highlights:
- Azetidine Modifications:
- Electron-withdrawing groups (e.g., -SO₂Thiophene) enhance metabolic stability (t₁/₂ > 6 hrs in microsomal assays) but reduce PPARγ affinity .
- Bulky substituents (e.g., naphthalene) improve membrane permeability (PAMPA logPₑ > -5.0) but may increase cytotoxicity (IC₅₀ < 10 µM in HepG2 cells) .
- Indole Modifications:
Advanced: What experimental design considerations are critical for in vivo efficacy studies?
Answer:
- Dosing Regimen:
- Oral bioavailability in rodents is typically <20% due to first-pass metabolism. Use subcutaneous administration (10 mg/kg, bid) to maintain plasma levels >1 µM .
- Endpoint Selection:
- For antidiabetic studies, measure fasting glucose (Δ < 50 mg/dL) and HbA1c (Δ < 1.5%) over 4–6 weeks .
- For anticancer studies, tumor volume reduction (>50% vs. control) in xenograft models (e.g., HCT-116) is a key metric .
- PK/PD Modeling: Use non-compartmental analysis (WinNonlin) to correlate exposure (AUC₀–24) with efficacy .
Advanced: How can researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions:
- Orthogonal Assays: Confirm PPARγ activation via both luciferase reporter assays and qPCR (e.g., adiponectin upregulation) .
- Batch Analysis: Compare multiple synthetic batches via HPLC-UV to rule out impurity-driven artifacts (e.g., >98% purity required) .
Basic: What methodologies are recommended for assessing compound stability and purity during storage?
Answer:
- Stability:
- Purity Assessment:
- Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm .
- Quantify impurities (e.g., deacetylated byproducts) with a limit of detection (LOD) <0.1% .
Advanced: What strategies mitigate off-target effects in enzyme inhibition studies?
Answer:
- Selectivity Screening:
- Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition (e.g., IC₅₀ > 10 µM for non-target kinases) .
- Proteomic Profiling: Use thermal shift assays (TSA) to identify unintended protein targets .
- CRISPR Knockout Models: Validate target specificity in PPARγ-KO cells (e.g., loss of glucose uptake in KO vs. WT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
